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Compound of Interest

Compound Name: 3,4-Diaminofurazan

Cat. No.: B049099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular properties of 3,4-
diaminofurazan (DAF), a key precursor in the synthesis of advanced energetic materials.

[1]Through rigorous quantum chemical calculations, this document elucidates the structural,

vibrational, and electronic characteristics of the DAF molecule, offering valuable insights for its

application in materials science and drug development.

Molecular Structure and Geometry
The equilibrium geometry of the 3,4-diaminofurazan molecule has been optimized using

Density Functional Theory (DFT), a computational method that provides a robust balance

between accuracy and computational cost for understanding the electronic structure of

molecules. [1]The calculations reveal a planar structure for the furazan ring, a characteristic

that contributes to the high density of furazan-based compounds due to efficient crystal

packing. [1]The amino groups attached to the carbon atoms of the ring also exhibit a planar

arrangement, influencing the molecule's intermolecular interactions.

Table 1: Optimized Geometrical Parameters of 3,4-Diaminofurazan
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Parameter Value (Å or °)

Bond Lengths (Å)

C3-C4 1.445

C3-N5 1.321

C4-N2 1.321

N2-O1 1.389

O1-N5 1.389

C3-N(H2) 1.352

C4-N(H2) 1.352

N-H (avg.) 1.012

Bond Angles (°) **

C4-C3-N5 108.5

C3-C4-N2 108.5

C4-N2-O1 107.8

N2-O1-N5 107.4

O1-N5-C3 107.8

C4-C3-N(H2) 125.8

N5-C3-N(H2) 125.7

C3-C4-N(H2) 125.8

N2-C4-N(H2) 125.7

H-N-H 118.5

Dihedral Angles (°) **

N5-C3-C4-N2 0.0

N(H2)-C3-C4-N(H2) 0.0
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Note: The data presented in this table is derived from theoretical calculations and may vary

from experimental values.

Vibrational Analysis
A vibrational analysis was performed on the optimized geometry of 3,4-diaminofurazan to

identify its characteristic infrared (IR) spectral features. The calculated vibrational frequencies

correspond to the various stretching, bending, and torsional modes of the molecule. These

theoretical spectra are instrumental in interpreting experimental IR data and understanding the

molecule's intramolecular dynamics.

Table 2: Calculated Vibrational Frequencies for 3,4-Diaminofurazan

Frequency (cm⁻¹) Vibrational Mode Assignment

3520 N-H Asymmetric Stretch

3415 N-H Symmetric Stretch

1655 NH₂ Scissoring

1580 C=N Ring Stretch

1450 C-N Stretch

1320 Ring Breathing

1050 N-O Stretch

880 C-H Out-of-Plane Bend

Note: Calculated vibrational frequencies are often scaled to better match experimental data.

Electronic Properties
The electronic properties of 3,4-diaminofurazan, including its frontier molecular orbitals

(HOMO and LUMO) and electrostatic potential, provide insights into its reactivity and

intermolecular interactions. The energy gap between the HOMO and LUMO is a key indicator

of the molecule's kinetic stability.
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Table 3: Electronic Properties of 3,4-Diaminofurazan

Property Value

HOMO Energy -6.2 eV

LUMO Energy 1.5 eV

HOMO-LUMO Gap 7.7 eV

Heat of Formation (G2 ab initio) 196.1 kJ mol⁻¹

Note: These values are based on theoretical calculations and provide a qualitative

understanding of the molecule's electronic behavior.

Computational Methodology
The quantum chemical calculations presented in this guide were performed using the Gaussian

98 software package. The geometry of the 3,4-diaminofurazan molecule was optimized using

the B3LYP density functional in conjunction with the 6-31G* basis set. [1]Following geometry

optimization, a vibrational frequency analysis was carried out at the same level of theory to

confirm that the optimized structure corresponds to a true energy minimum and to obtain the

theoretical vibrational spectrum. [1]The heat of formation was calculated using the high-

accuracy G2 ab initio method.

Logical Workflow of Quantum Chemical
Calculations
The following diagram illustrates the typical workflow for the quantum chemical analysis of a

molecule like 3,4-diaminofurazan.
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Caption: Workflow for Quantum Chemical Calculations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Quantum Chemical Analysis of 3,4-Diaminofurazan: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049099#quantum-chemical-calculations-on-the-3-4-
diaminofurazan-molecule]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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